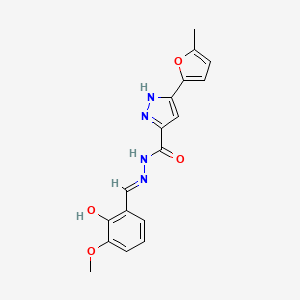![molecular formula C14H14N4O2 B11672129 N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11672129.png)
N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(Z)-(4-Ethoxyphenyl)methyliden]pyrazin-2-carbohydrazid ist eine Verbindung, die zur Klasse der Hydrazone gehört. Hydrazone zeichnen sich durch das Vorhandensein der funktionellen Gruppe -CO-NH-N=CH- aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-(Z)-(4-Ethoxyphenyl)methyliden]pyrazin-2-carbohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen Pyrazin-2-carbohydrazid und 4-Ethoxybenzaldehyd. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt . Die Reaktion kann wie folgt dargestellt werden:
Pyrazine-2-carbohydrazide+4-ethoxybenzaldehyde→N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide+H2O
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N’-(Z)-(4-Ethoxyphenyl)methyliden]pyrazin-2-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktion kann zur Bildung von Hydrazinderivaten führen.
Substitution: Die Ethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) sind häufig verwendete Reduktionsmittel.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Thiole) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Oxidierte Produkte wie Pyrazin-2-Carbonsäurederivate.
Reduktion: Reduzierte Produkte wie Hydrazinderivate.
Substitution: Substituierte Produkte mit verschiedenen funktionellen Gruppen, die die Ethoxygruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
N’-(Z)-(4-Ethoxyphenyl)methyliden]pyrazin-2-carbohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wurde auf seine potenzielle Antikrebsaktivität untersucht. Hydrazone sind bekannt für ihre biologischen Aktivitäten, einschließlich antimikrobieller, antiviraler und Antikrebsaktivitäten.
Organische Synthese: Die Verbindung kann als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden.
Materialwissenschaften: Hydrazonderivate werden bei der Entwicklung fortschrittlicher Materialien eingesetzt, darunter Polymere und Nanomaterialien.
Wirkmechanismus
Der Wirkmechanismus von N’-(Z)-(4-Ethoxyphenyl)methyliden]pyrazin-2-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es in Antikrebsanwendungen die Proliferation von Krebszellen hemmen, indem es zelluläre Pfade stört, die für das Zellwachstum und das Überleben essentiell sind {_svg_2}. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und der beteiligten Zellart variieren.
Wirkmechanismus
The mechanism of action of N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the proliferation of cancer cells by interfering with cellular pathways essential for cell growth and survival . The exact molecular targets and pathways can vary depending on the specific application and the type of cells involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N’-(Z)-(4-Methoxyphenyl)methyliden]pyrazin-2-carbohydrazid
- N’-(Z)-(4-Hydroxyphenyl)methyliden]pyrazin-2-carbohydrazid
- N’-(Z)-(4-Fluorphenyl)methyliden]pyrazin-2-carbohydrazid
Einzigartigkeit
N’-(Z)-(4-Ethoxyphenyl)methyliden]pyrazin-2-carbohydrazid ist aufgrund des Vorhandenseins der Ethoxygruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Ethoxygruppe kann die Löslichkeit der Verbindung in organischen Lösungsmitteln verbessern und auch ihre Wechselwirkung mit biologischen Zielstrukturen beeinflussen.
Eigenschaften
Molekularformel |
C14H14N4O2 |
|---|---|
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c1-2-20-12-5-3-11(4-6-12)9-17-18-14(19)13-10-15-7-8-16-13/h3-10H,2H2,1H3,(H,18,19)/b17-9- |
InChI-Schlüssel |
KOTKDJOURXJMQZ-MFOYZWKCSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11672054.png)
![N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide](/img/structure/B11672060.png)
![(5Z)-2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11672061.png)
![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672077.png)
![(2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11672084.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672092.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11672108.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672113.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11672118.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672128.png)

![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672135.png)
